molecular formula C12H16BBrO3 B594240 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1218789-50-4

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B594240
M. Wt: 298.971
InChI Key: SZNZHUSGGFDSIP-UHFFFAOYSA-N
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Description

Compounds with a 1,3,2-dioxaborolane structure, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis . They are typically involved in borylation reactions .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is likely to be similar to that of other compounds with a 1,3,2-dioxaborolane structure .

Scientific Research Applications

Nanoparticle Synthesis and Applications

Researchers have utilized derivatives of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the synthesis of nanoparticles, which exhibit bright fluorescence emission. For instance, Fischer et al. (2013) demonstrated the synthesis of heterodifunctional polyfluorenes through Suzuki-Miyaura chain growth polymerization, which led to the creation of stable nanoparticles with diameters in the range of 25-50 nm when dispersed in water. These nanoparticles showed a high quantum yield of fluorescence emission, potentially useful in bioimaging and sensor applications (Fischer, Baier, & Mecking, 2013).

Crystal Structure and Vibrational Properties Studies

The compound and its derivatives have been subjects of crystal structure and vibrational properties studies, providing insights into their molecular configurations and potential applications in material sciences. Wu et al. (2021) conducted a comprehensive study on similar compounds, offering a deeper understanding of their molecular structure, optimized through DFT calculations, and confirming the structures via X-ray diffraction (Wu et al., 2021).

Organic Electronics and Polymer Chemistry

The use of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives in organic electronics and polymer chemistry is prominent, particularly in the synthesis of conjugated polymers and copolymers. These materials are key in the development of organic electronic devices due to their tunable electronic properties. Liversedge et al. (2006) explored the use of related compounds in the Suzuki route to synthesize regioregular polyalkylthiophenes, showcasing the potential of these materials in organic electronics (Liversedge, Higgins, Giles, Heeney, & McCulloch, 2006).

Boronated Compounds in Medical Applications

Although the focus is not directly on drug use or side effects, boronated derivatives of this compound show promise in medical applications, particularly in boron neutron capture therapy (BNCT). Morrison et al. (2010) discussed the synthesis of boronated phosphonium salts, including derivatives similar to 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, highlighting their potential in BNCT for cancer treatment due to their ability to deliver boron to cancer cells (Morrison, Issa, Bhadbhade, Groebler, Witting, Kassiou, Rutledge, & Rendina, 2010).

properties

IUPAC Name

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNZHUSGGFDSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179947
Record name 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

1218789-50-4
Record name 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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